molecular formula C7H5ClFNO B3052205 2-Fluoro-N-hydroxybenzimidoyl chloride CAS No. 39502-43-7

2-Fluoro-N-hydroxybenzimidoyl chloride

Cat. No.: B3052205
CAS No.: 39502-43-7
M. Wt: 173.57 g/mol
InChI Key: RYFCDAXBGQWNIC-JXMROGBWSA-N
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Description

2-Fluoro-N-hydroxybenzimidoyl chloride is a chemical compound known for its unique properties and applications in various fields of scientific research. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a benzimidoyl chloride moiety, making it a versatile reagent in organic synthesis and other chemical processes.

Preparation Methods

The synthesis of 2-Fluoro-N-hydroxybenzimidoyl chloride typically involves the introduction of a fluorine atom into the benzimidoyl chloride structure. One common method includes the reaction of N-hydroxybenzimidoyl chloride with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the incorporation of the fluorine atom .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

2-Fluoro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert this compound into its reduced forms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where the fluorine or hydroxy group is replaced by other functional groups.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while substitution reactions can produce a variety of substituted benzimidoyl chlorides .

Scientific Research Applications

2-Fluoro-N-hydroxybenzimidoyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoro-N-hydroxybenzimidoyl chloride exerts its effects involves the formation of reactive intermediates, such as free radicals or carbocations, during chemical reactions. These intermediates can interact with molecular targets, including enzymes, proteins, and nucleic acids, leading to various biochemical and physiological effects .

The molecular pathways involved in these interactions often include the activation or inhibition of specific enzymes, modulation of signal transduction pathways, and alteration of gene expression. These mechanisms are crucial for understanding the compound’s potential therapeutic applications and its role in biological systems .

Comparison with Similar Compounds

2-Fluoro-N-hydroxybenzimidoyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and makes it valuable for targeted applications in research and industry.

Properties

CAS No.

39502-43-7

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

(1E)-2-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H5ClFNO/c8-7(10-11)5-3-1-2-4-6(5)9/h1-4,11H/b10-7+

InChI Key

RYFCDAXBGQWNIC-JXMROGBWSA-N

SMILES

C1=CC=C(C(=C1)C(=NO)Cl)F

Isomeric SMILES

C1=CC=C(C(=C1)/C(=N\O)/Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C(=NO)Cl)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Fluoro-N-hydroxybenzimidoyl chloride
Reactant of Route 2
2-Fluoro-N-hydroxybenzimidoyl chloride

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